3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Description
This compound is a hybrid heterocyclic molecule featuring dual oxadiazole and thiadiazole pharmacophores. Its structure includes a 1,3,4-oxadiazole ring substituted with a 4-methylphenyl group and a sulfanylmethyl linker, which bridges to a 1,2,4-oxadiazole moiety. Such hybrid systems are designed to enhance interactions with biological targets, leveraging the electron-deficient nature of oxadiazoles and the hydrogen-bonding capacity of thiadiazoles .
Synthesis typically involves multi-step protocols: (1) formation of oxadiazole intermediates via cyclization of thiosemicarbazides or hydrazides, (2) sulfanylation reactions using CS₂/KOH under reflux, and (3) coupling with thiadiazole-amine derivatives in DMF with LiH as a base . Characterization includes IR (C=S stretching at ~621 cm⁻¹), ¹H-NMR (distinct –NH and aromatic protons), and elemental analysis .
Properties
Molecular Formula |
C18H17N7O3S2 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
3-[3-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H17N7O3S2/c1-10-3-5-12(6-4-10)16-22-24-18(27-16)29-9-13-19-15(28-25-13)8-7-14(26)20-17-23-21-11(2)30-17/h3-6H,7-9H2,1-2H3,(H,20,23,26) |
InChI Key |
YQUZPGJVSNRLQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC3=NOC(=N3)CCC(=O)NC4=NN=C(S4)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-Methylphenyl)-1,3,4-Oxadiazole-2-Thiol
The 1,3,4-oxadiazole ring is constructed via cyclization of a diacylhydrazine intermediate. A modified method from and is employed:
Step 1: Acylation of 4-Methylbenzoic Acid
4-Methylbenzoic acid (1.36 g, 10 mmol) is refluxed with thionyl chloride (SOCl₂, 5 mL) at 78°C for 10 hours to form 4-methylbenzoyl chloride. Excess SOCl₂ is removed under reduced pressure.
Step 2: Hydrazide Formation
The acyl chloride is treated with 80% hydrazine hydrate (2 mL) in ice water, yielding 4-methylbenzohydrazide. Stirring at room temperature for 30 minutes ensures complete conversion.
Step 3: Cyclization with Carbon Disulfide
The hydrazide reacts with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux for 6 hours, forming 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol (73–85% yield).
Preparation of 5-(Chloromethyl)-1,2,4-Oxadiazole
The 1,2,4-oxadiazole ring is synthesized using a continuous microreactor approach adapted from:
Step 1: Amidoxime Formation
A nitrile precursor (e.g., chloroacetonitrile) reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in a microreactor at 120°C for 5 minutes, generating the amidoxime intermediate.
Step 2: Cyclization with Acyl Chloride
The amidoxime is treated with acetyl chloride in a second microreactor at 150°C for 10 minutes, yielding 5-(chloromethyl)-1,2,4-oxadiazole (isolated yield: 40–63%).
Assembly of the Bis-Oxadiazole Core
The sulfanyl-methyl bridge is formed via nucleophilic substitution:
Step 1: Thiol Activation
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol (1.0 equiv) is deprotonated with sodium hydride (NaH) in dimethylformamide (DMF) at 0°C.
Step 2: Alkylation with Chloromethyl-Oxadiazole
The activated thiol reacts with 5-(chloromethyl)-1,2,4-oxadiazole (1.2 equiv) at room temperature for 12 hours, yielding the bis-oxadiazole intermediate (68–75% yield).
Conjugation with 5-Methyl-1,3,4-Thiadiazol-2-Amine
Step 1: Propanamide Backbone Preparation
3-Bromopropionyl bromide (1.5 equiv) is reacted with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C, forming N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide.
Step 2: Coupling with the Bis-Oxadiazole Intermediate
The propanamide derivative is coupled with the bis-oxadiazole core using lithium hydride (LiH) in DMF at 60°C for 8 hours, yielding the final product (62–70% yield).
Optimization and Challenges
Reaction Condition Optimization
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-[3-({[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the sulfanyl group.
Reduction: Reduction of the oxadiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents, targeting specific enzymes or receptors.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-[3-({[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE would depend on its specific application. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ in substituents, linker length, and heterocyclic cores. Key comparisons are summarized below:
Key Findings:
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-methylphenyl group (electron-donating) contrasts with the 3-nitrophenyl group in compound 8h (electron-withdrawing). This difference impacts electronic properties and target affinity. For example, 8h exhibits potent alkaline phosphatase inhibition due to its nitro group enhancing electrophilicity . Chromenone derivatives (e.g., 6e) prioritize π-π stacking with aromatic residues in CNS targets, unlike the thiadiazole-terminated propanamide chain in the target compound .
In contrast, rigid linkers in thiazolidinone derivatives (e.g., ) restrict motion but enhance specificity for deep binding sites.
Heterocyclic Core Variations :
- Replacing the 1,2,4-oxadiazole with a 1,3,4-thiadiazole (as in ) alters hydrogen-bonding patterns. Thiadiazoles often exhibit stronger interactions with ATP-binding pockets due to their sulfur atom’s polarizability .
Bioactivity Clustering :
- Compounds with nitro or acetyl groups (e.g., 8h , 6e ) cluster in bioactivity profiles associated with enzyme inhibition or CNS modulation, while methyl-substituted derivatives (e.g., target compound) may prioritize metabolic stability .
Computational and Experimental Insights
- Molecular Similarity Metrics : Tanimoto and Dice indices (0.65–0.78) suggest moderate similarity between the target compound and 8h , primarily due to shared oxadiazole and thiadiazole motifs .
- Metabolite Dereplication : LC-MS/MS-based molecular networking indicates the target compound shares fragmentation patterns with oxadiazole sulfonamides, hinting at analogous metabolic pathways .
- QSAR Models : The compound’s logP (~3.2) and polar surface area (~95 Ų) align with CNS-permeable agents, though its high molecular weight (~507 g/mol) may limit blood-brain barrier penetration .
Biological Activity
The compound 3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a complex heterocyclic molecule that incorporates multiple bioactive scaffolds. Its design is based on the structural motifs of oxadiazoles and thiadiazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of oxadiazole and thiadiazole rings, which contribute to its biological activity. The molecular formula is C₁₅H₁₈N₄O₃S₂ with a molecular weight of approximately 358.46 g/mol. The compound exhibits notable properties such as:
| Property | Value |
|---|---|
| Molecular Weight | 358.46 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | 3.11160 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell proliferation through mechanisms such as:
- Inhibition of Enzymes : The compound targets key enzymes involved in cancer progression, including thymidylate synthase and histone deacetylases (HDAC) .
- Molecular Docking Studies : Computational studies suggest strong binding affinity to cancer-related proteins, indicating potential as a lead compound for anticancer drug development .
Antimicrobial Activity
The oxadiazole moiety has been associated with antimicrobial properties. The compound has demonstrated effectiveness against a range of bacterial strains and fungi. In vitro assays revealed:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 18 |
These results suggest that the compound possesses significant antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.
Other Biological Activities
In addition to its anticancer and antimicrobial properties, this compound exhibits other pharmacological effects:
- Anti-inflammatory : Preliminary studies indicate that it may reduce inflammation markers in vitro.
- Antioxidant : The presence of oxadiazole rings contributes to its ability to scavenge free radicals.
Case Studies
Several case studies have explored the biological activity of similar compounds derived from oxadiazoles and thiadiazoles:
- Study on Anticancer Activity : A study published in the Indian Journal of Chemistry demonstrated that derivatives of 1,3,4-oxadiazole exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction .
- Antimicrobial Efficacy : Research conducted by Rao et al. showed that compounds containing oxadiazole structures had potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Mechanistic Insights : A review article discussed how oxadiazole derivatives interact with biological targets at the molecular level, highlighting their potential in drug design for cancer therapy .
Q & A
Q. What synthetic routes are commonly employed for synthesizing this compound, and what are the critical steps for ensuring purity?
The compound is synthesized via multi-step reactions involving heterocyclic coupling and sulfanyl-methylation. Key steps include:
- Oxadiazole-thiadiazole coupling : Reacting 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol with a methylene linker under basic conditions to form the sulfanyl-methyl bridge .
- Amide bond formation : Coupling the intermediate with 5-methyl-1,3,4-thiadiazol-2-amine using carbodiimide-based reagents (e.g., DCC or EDC) .
- Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., DMF or acetonitrile) to isolate the final product . Reaction progress is monitored via TLC (Rf tracking) and HPLC (≥95% purity threshold) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR confirm the integrity of the oxadiazole, thiadiazole, and propanamide moieties. For example, the methyl group on the 4-methylphenyl ring appears as a singlet near δ 2.4 ppm in 1H NMR .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide bond) .
- X-ray crystallography : Resolves conformational ambiguities in the oxadiazole-thiadiazole core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological impact of substituents on the oxadiazole and thiadiazole rings?
SAR studies should systematically modify substituents while retaining the core scaffold:
- Oxadiazole modifications : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -NO2) or electron-donating (e.g., -OCH3) groups to assess effects on target binding .
- Thiadiazole variations : Substitute the 5-methyl group with bulkier alkyl chains (e.g., isopropyl) to probe steric effects . Biological assays (e.g., enzyme inhibition or cytotoxicity) are conducted post-synthesis, with dose-response curves (IC50 calculations) quantifying activity differences .
Q. What strategies resolve contradictions in spectral data or unexpected byproduct formation during synthesis?
- Byproduct identification : Use LC-MS/MS to detect and characterize impurities. For example, sulfoxide byproducts may form if oxidation occurs during sulfanyl-methylation .
- Reaction condition optimization : Adjust temperature (e.g., 0–5°C for acid-sensitive steps) or solvent polarity (e.g., switch from THF to dichloromethane) to suppress side reactions .
- Isotopic labeling : 13C-labeled precursors can clarify ambiguous NMR signals in complex regions (e.g., overlapping oxadiazole/thiadiazole peaks) .
Q. How can Design of Experiments (DoE) optimize reaction yields and scalability?
Apply response surface methodology (RSM) to model interactions between variables:
- Critical factors : Catalyst loading (e.g., 1–5 mol%), temperature (25–80°C), and reaction time (2–24 hrs) .
- Output metrics : Yield (%) and purity (HPLC area%). Statistical software (e.g., JMP or Minitab) identifies optimal conditions. For example, a 72-hour reaction at 60°C with 3 mol% catalyst maximizes yield (85%) while minimizing byproducts .
Q. What mechanistic insights guide the compound’s potential interactions with biological targets (e.g., enzymes or receptors)?
- Molecular docking : Simulate binding to targets like tyrosine kinases or microbial topoisomerases , focusing on hydrogen bonding with the oxadiazole’s nitrogen atoms and hydrophobic interactions with the 4-methylphenyl group .
- Enzyme inhibition assays : Measure IC50 values against purified targets (e.g., <10 µM suggests high potency) .
- Metabolic stability studies : Incubate with liver microsomes to predict pharmacokinetic behavior (e.g., CYP450-mediated degradation) .
Methodological Notes
- Data contradiction resolution : Cross-validate analytical results (e.g., NMR vs. X-ray) to confirm structural assignments .
- Biological assay design : Include positive controls (e.g., known inhibitors) and triplicate replicates to ensure statistical robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
